Kasstasin is a novel peptide identified as a potent vasoconstrictor derived from the skin secretion of the African hyperoliid frog, Kassina maculata. This peptide comprises 21 amino acid residues and exhibits significant pharmacological properties, particularly in constricting smooth muscle. Its name is derived from the genus Kassina combined with "stasis," referring to its role in stopping blood flow. The peptide's unique structure and biological activity highlight its potential as a template for further pharmacological research and development.
Kasstasin is classified as a bioactive peptide, specifically a vasoconstrictor. It was isolated from the skin secretion of Kassina maculata, an amphibian known for its diverse array of bioactive compounds. The extraction and characterization of kasstasin were achieved through advanced techniques such as mass spectrometry and molecular cloning, confirming its unique structural properties compared to other known amphibian peptides .
The synthesis of kasstasin involves several critical steps:
The structural elucidation was performed using an Orbitrap mass spectrometer, which provided high-resolution data necessary for determining the peptide's sequence and modifications, including C-terminal amidation. This process is crucial for understanding how the peptide is synthesized in vivo and may influence its biological activity .
Kasstasin consists of 21 amino acids with a specific sequence: FIKELLPHLSGIIDSVANAIK. The C-terminal amidation enhances its stability and biological activity.
Kasstasin demonstrates significant biological reactivity, particularly as a vasoconstrictor. It acts on smooth muscle tissues, notably in the rat tail artery, where it has an effective concentration (EC50) of approximately 25 picomolar. This potency suggests that kasstasin can induce rapid vascular responses, making it a candidate for further pharmacological exploration .
The mechanisms by which kasstasin induces vasoconstriction involve interactions with specific receptors on smooth muscle cells, leading to increased intracellular calcium levels and subsequent contraction.
Kasstasin functions primarily as a vasoconstrictor through receptor-mediated pathways:
The precise receptors involved in kasstasin's action remain under investigation but are likely similar to those engaged by other known vasoconstrictors .
Studies indicate that kasstasin retains its biological activity across a range of physiological conditions, making it a robust candidate for therapeutic applications .
Kasstasin's primary application lies in pharmacology, particularly in exploring new treatments for conditions involving vascular dysfunctions such as hypertension. Its potent vasoconstrictive properties could lead to the development of new drugs aimed at regulating blood pressure or managing other cardiovascular diseases.
Additionally, ongoing research into amphibian skin secretions continues to unveil potential therapeutic peptides that may offer novel approaches to various medical conditions .
Kasstasin was first isolated from the defensive skin secretions of the African red-legged running frog (Kassina maculata) through an integrated peptidomics approach. Initial detection utilized high-resolution liquid chromatography coupled with Orbitrap mass spectrometry, which identified an unknown peptide with a molecular mass of 2277.72 Da and a doubly charged ion at m/z 1139.86 [2] [3]. The fragmentation pattern revealed via higher-energy collisional dissociation (HCD) enabled de novo sequencing, yielding the provisional primary structure: FIKELLPHLSGIIDSVANAIK [3]. This 21-amino-acid sequence was confirmed through molecular cloning (see Table 1), with the C-terminal amidation confirmed through comparative mass analysis [3] [8].
A critical innovation in its characterization was resolving leucine/isoleucine ambiguities via cDNA cloning, which confirmed the N-terminal sequence as Phe-Ile-Lys-Glu-Leu-Leu [3]. Functional assays identified kasstasin as one of the most potent natural vasoconstrictors known, exhibiting an EC₅₀ of 25 pM in rat tail artery smooth muscle bioassays—orders of magnitude lower than many mammalian regulatory peptides [2] [8]. Its name derives from "Kassina" and the Greek "stasis" (stoppage), reflecting its ability to halt blood flow [3].
Table 1: Structural and Functional Properties of Kasstasin
Property | Value | Method of Determination |
---|---|---|
Amino Acid Sequence | FIKELLPHLSGIIDSVANAIK | cDNA cloning, HCD-MS/MS fragmentation |
Molecular Mass | 2277.72 Da | Orbitrap LC/MS |
Post-Translational Modification | C-terminal amidation | Mass shift, enzymatic stability |
Key Bioactivity | Vasoconstriction (EC₅₀ = 25 pM) | Rat tail artery smooth muscle assay |
Secondary Structural Features | Extended helix with amphipathic domains | Circular dichroism, molecular dynamics |
The biosynthetic origin of kasstasin was elucidated through cloning of its precursor cDNA from K. maculata skin secretion-derived mRNA. A custom degenerate primer designed from the mature peptide sequence facilitated 3′-RACE PCR, followed by 5′-RACE to amplify the full-length transcript [3]. The open reading frame encoded a 71-amino-acid preprokasstasin with three distinct domains:
This architecture aligns with the prepropeptide organization typical of amphibian skin secretion peptides, where proteolytic cleavage at paired basic residues (e.g., KR, RR) liberates the bioactive moiety [5]. The presence of a single cleavage site preceding kasstasin contrasts with multi-peptide precursors like those encoding tachykinins or antimicrobial clusters in related frogs [5]. Genomic analysis revealed a single-copy gene with three exons, where exon 1 encodes the signal peptide, exon 2 the spacer, and exon 3 the mature peptide—a structure optimized for efficient secretion and minimal intracellular toxicity [5].
Table 2: Gene Architecture Features of Kasstasin Precursor
Feature | Specification | Functional Significance |
---|---|---|
Precursor Length | 71 amino acids | Optimal for secretory pathway processing |
Signal Peptide | 22 residues (MKLFLL..AVLA) | Targets protein to ER/Golgi |
Spacer Region | 28 residues (EEGEP..QEEGE) | pH modulation; prevents premature activation |
Processing Sites | KR↓ at N-terminus; GKR↓ at C-terminus | Furin/prohormone convertase recognition |
Genomic Organization | 3 exons, 2 introns | Facilitates alternative splicing events |
Kasstasin exemplifies the extreme diversification of bioactive peptides in anuran (frog) skin secretions, driven by relentless evolutionary pressures from predators and pathogens. Kassina frogs (Hyperoliidae family) occupy a distinct phylogenetic niche compared to well-studied families like Ranidae or Hylidae, having evolved unique peptide arsenals [3] [6]. Unlike canonical antimicrobial peptides (e.g., magainins, dermaseptins) or neuropeptide homologs (e.g., bradykinins), kasstasin displays no sequence homology to any known peptide family in amphibians or other vertebrates [3]. This structural novelty suggests de novo emergence through gene innovation rather than duplication or co-option of existing genes.
Hyperoliid frogs exhibit a striking trend toward lineage-specific peptide classes. Alongside kasstasin, K. maculata and K. senegalensis secrete kassorins (histamine-releasing tridecapeptides) and kassinatuerins (antimicrobial heptadecapeptides) [6]. This chemical diversity likely arises from:
The biosynthesis of kasstasin and related peptides represents a specialized adaptation where predation pressure selects for compounds with immediate physiological effects on vertebrate nervous or circulatory systems. Its discovery underscores amphibian skin as a reservoir of evolutionarily optimized peptide templates with therapeutic potential for human vascular disorders [2] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: